N-(3-chloropropyl)-3,4-dimethylbenzamide
Description
N-(3-Chloropropyl)-3,4-dimethylbenzamide is a benzamide derivative featuring a 3-chloropropyl chain attached to the nitrogen atom of the 3,4-dimethylbenzamide core. For instance, highlights its structural cousin, N-(3-chloropropyl) butylamine, as a precursor in the formation of impurities during the production of dronedarone hydrochloride, an antiarrhythmic drug. The chloropropyl moiety in such compounds is critical for nucleophilic substitution reactions, enabling further functionalization in drug development pipelines .
Properties
Molecular Formula |
C12H16ClNO |
|---|---|
Molecular Weight |
225.71 g/mol |
IUPAC Name |
N-(3-chloropropyl)-3,4-dimethylbenzamide |
InChI |
InChI=1S/C12H16ClNO/c1-9-4-5-11(8-10(9)2)12(15)14-7-3-6-13/h4-5,8H,3,6-7H2,1-2H3,(H,14,15) |
InChI Key |
VZQWDWDQTIMFOW-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)NCCCCl)C |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCCCCl)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Functional Groups
The following compounds share structural or functional similarities with N-(3-chloropropyl)-3,4-dimethylbenzamide:
Metabolic and Pharmacokinetic Profiles
This compound: Direct metabolic data are unavailable in the provided evidence. However, its structural analog, (R)-N-(1-methoxy-4-methylpentan-2-yl)-3,4-dimethylbenzamide (No. 2226), undergoes extensive phase I metabolism (hydroxylation, dihydroxylation, demethylation) and phase II glucuronidation in rats. The major metabolite is the hydroxylation product of the C-4 aryl methyl group (54% abundance), with poor oral bioavailability .
Comparison :
- Bioavailability: Unlike No. 2226, the chloropropyl chain in this compound may alter solubility and absorption.
- Metabolic Pathways : The absence of a methoxy group in this compound may reduce demethylation reactions, shifting metabolic pathways toward hydroxylation of the chloropropyl chain or aromatic rings.
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